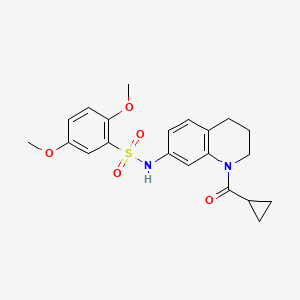
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The molecule contains a tetrahydroquinoline ring, which is a common motif in many biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process . The cyclopropanecarbonyl group could potentially be introduced via a Simmons-Smith reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline and cyclopropane rings, as well as the sulfonamide group . These functional groups could potentially engage in a variety of interactions, influencing the compound’s behavior in biological systems.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, which could act as a nucleophile or a leaving group, depending on the conditions . The cyclopropane ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Structural and Mechanistic Insights
The structural characteristics of compounds similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide, such as those found in gliquidone and its analogs, reveal significant intramolecular interactions. These interactions, including hydrogen bonds, play a crucial role in the compound's stability and reactivity, which could influence its application in drug design and development (Gelbrich, Haddow, & Griesser, 2011).
Potential Therapeutic Applications
Research on sulfonamide derivatives, particularly those involving the tetrahydroquinoline scaffold, has shown promising therapeutic potential. For instance, compounds bearing a sulfonamide moiety have been investigated for their inhibition of human carbonic anhydrases, which are crucial for various physiological functions. These inhibitors have been explored for their potential in treating diseases such as glaucoma, epilepsy, and certain types of cancer (Buemi et al., 2019).
Applications in Chemical Synthesis
Compounds with the tetrahydroquinoline core have been utilized in chemical synthesis, demonstrating their versatility in forming complex molecular architectures. For example, they have been involved in Diels-Alder reactions, showcasing their utility in constructing novel cyclic compounds (Consonni et al., 1996). This highlights their potential application in the synthesis of new materials or bioactive molecules.
Potential for Material Science and Catalysis
Research involving similar sulfonamide derivatives has explored their application in catalysis, such as in the cyanation of chelation-assisted C-H bonds. This demonstrates the potential of these compounds in facilitating chemical reactions, which could be valuable in developing new catalytic processes or materials (Chaitanya, Yadagiri, & Anbarasan, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-17-9-10-19(28-2)20(13-17)29(25,26)22-16-8-7-14-4-3-11-23(18(14)12-16)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJNGXJTLLLGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

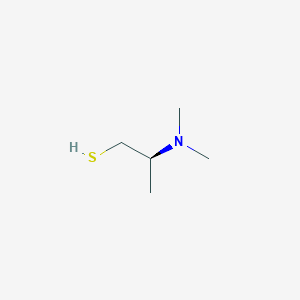
![2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598964.png)
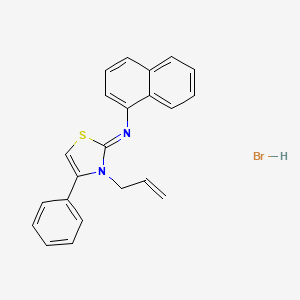
![[4-[(3,5-Dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2598967.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)
![Methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate](/img/structure/B2598972.png)
![N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598975.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2598977.png)

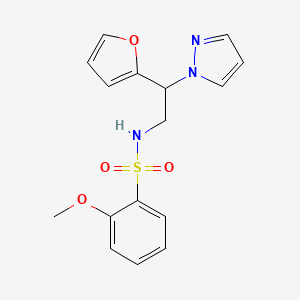

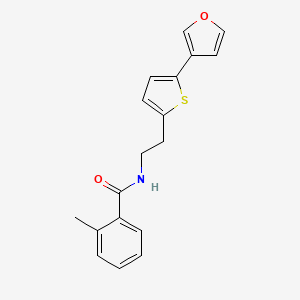
![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)
![N-[(2-Thiomorpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2598985.png)